

Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide

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Compound of Interest

Compound Name: 4(3H)-Quinazolinone

Cat. No.: B167162

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Introduction

Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that hold a significant place in medicinal chemistry and drug development. The **4(3H)-quinazolinone** scaffold is a core structural motif in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. A straightforward and common method for the synthesis of the parent **4(3H)-quinazolinone** is the Niementowski reaction, which involves the condensation of anthranilic acid with formamide. This application note provides detailed protocols for both conventional heating and microwave-assisted synthesis of **4(3H)-quinazolinone**, along with comparative data and a procedural workflow.

Reaction Scheme

The synthesis proceeds through the reaction of anthranilic acid with an excess of formamide, which acts as both a reactant and a solvent. The reaction involves the formation of an intermediate o-amidobenzamide, followed by cyclization to yield **4(3H)-quinazolinone**.

Chemical Equation:

Data Presentation

The following table summarizes the quantitative data from different synthetic methodologies for producing **4(3H)-quinazolinone** from anthranilic acid and formamide.

Method	Reactant Ratio (Anthranilic Acid:Formamide)	Temperature (°C)	Reaction Time	Yield (%)	Reference
Conventional Heating	1:5 (molar)	150-160	8 hours	61	[1]
Conventional Heating	1:4 (molar)	130-135	2 hours	96	[2]
Microwave Irradiation	1:5 (molar)	Not specified	A few minutes	87	[1]
Microwave Irradiation	Not specified	170	10 minutes	Not specified	[3]

Experimental Protocols

Materials and Reagents:

- Anthranilic Acid
- Formamide
- Methanol or Ethanol for recrystallization
- Deionized Water
- Standard laboratory glassware
- Heating mantle or sand bath
- Microwave reactor

- Magnetic stirrer and stir bar
- Filtration apparatus (Büchner funnel, filter paper)
- Melting point apparatus
- Thin Layer Chromatography (TLC) plates (silica gel)
- Petroleum ether and Ethyl acetate for TLC mobile phase

Protocol 1: Conventional Synthesis of 4(3H)-Quinazolinone

This protocol is based on the traditional Niementowski reaction conditions.

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (e.g., 0.1 mol, 13.7 g) and formamide (e.g., 0.5 mol, 22.5 g).^[1]
- **Heating:** Heat the mixture using a sand bath or heating mantle to a temperature of 150-160°C. Maintain this temperature with constant stirring for 8 hours. Alternatively, heating at 130-135°C for 2 hours has also been reported to give a high yield.
- **Reaction Monitoring:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (7:3).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.
- **Isolation:** Filter the solid product using a Büchner funnel and wash it thoroughly with cold water to remove any unreacted formamide.
- **Purification:** Dry the crude product. For further purification, recrystallize the solid from methanol or ethanol to obtain shiny white crystals.
- **Characterization:** Confirm the identity and purity of the synthesized **4(3H)-quinazolinone** by measuring its melting point (reported as 214-216°C) and using spectroscopic techniques

such as IR and NMR.

Protocol 2: Microwave-Assisted Synthesis of 4(3H)-Quinazolinone

This protocol utilizes microwave irradiation to accelerate the reaction, offering a greener and more efficient alternative.

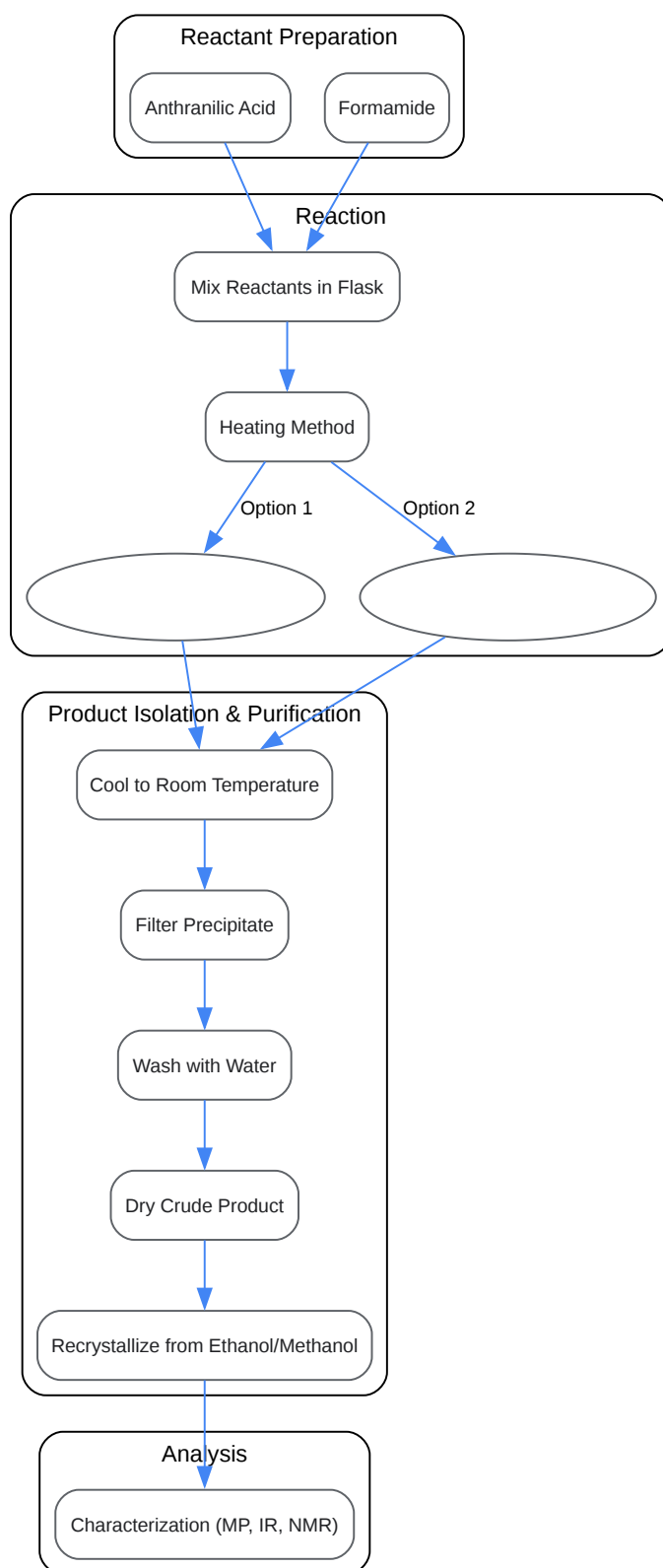
Procedure:

- **Reaction Mixture Preparation:** In a microwave-safe reaction vessel, mix anthranilic acid and formamide.
- **Microwave Irradiation:** Place the vessel in a microwave reactor and irradiate the mixture. While specific power and temperature settings can vary depending on the instrument, a common approach involves heating for a short duration (e.g., a few minutes).
- **Completion and Cooling:** Once the reaction is complete (monitored by TLC), carefully remove the vessel from the microwave reactor and allow it to cool to room temperature.
- **Isolation and Purification:** The work-up and purification steps are similar to the conventional method. The resulting precipitate is filtered, washed with water, dried, and can be recrystallized from ethanol.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 4(3H)-quinazolinone.



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Caption: Workflow for the synthesis of **4(3H)-quinazolinone**.

Conclusion

The synthesis of **4(3H)-quinazolinone** from anthranilic acid and formamide is a robust and versatile reaction. The conventional heating method is reliable and can produce high yields, though it requires longer reaction times. The microwave-assisted method offers a significant advantage in terms of reaction speed and energy efficiency, making it a preferred green chemistry approach. Both methods yield a product that can be easily purified by recrystallization. These protocols provide a solid foundation for researchers and drug development professionals to synthesize this important heterocyclic scaffold for further derivatization and biological evaluation.

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